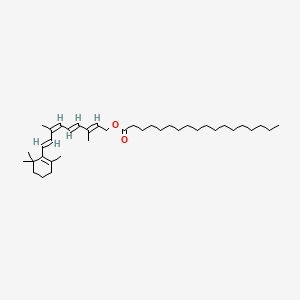

9-cis-Retinyl Stearate

Overview

Description

9-cis-Retinyl Stearate is a biomedical compound used in the research of various dermatological conditions, including acne, psoriasis, and photoaging . It is a derivative of vitamin A, specifically retinol, that exhibits potent antioxidant and anti-inflammatory properties .

Synthesis Analysis

The catalytic synthesis of 9-cis-Retinoids involves a novel, straightforward approach for the catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids .Molecular Structure Analysis

The 9-cis-Retinyl Stearate molecule contains a total of 104 bond(s). There are 40 non-H bond(s), 6 multiple bond(s), 23 rotatable bond(s), 6 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis

The regioselective Z-isomerization of thermodynamically stable all-trans retinoids remains challenging . The most effective catalytic system was comprised of a palladium complex with labile ligands . The isomerization is initiated by catalyst dimerization followed by the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct, which eventually opens to produce the desired Z-isomer .Physical And Chemical Properties Analysis

9-cis-Retinyl Stearate is a white to pale yellow low melting solid . It is soluble in Chloroform (slightly), Methanol (slightly, heated), and insoluble in water . It has a molecular weight of 552.91 .Scientific Research Applications

Biosynthesis of 9-cis-Retinoic Acid : 9-cis-Retinoic acid, derived from 9-cis-Retinyl Stearate, functions through nuclear transcription factors. Its synthesis in vivo involves oxidation of 9-cis-retinol to 9-cis-retinal, with pathways for generating 9-cis-retinoic acid identified in hepatic cells (Paik et al., 2000).

Analysis of Retinyl Esters : A method was developed for the determination of retinyl esters, including 9-cis-retinyl stearate, in various tissues. This method found applications in understanding the distribution and concentration of retinyl esters in tissues like the tongue and trachea, which depend on vitamin A (Biesalski & Weiser, 1989).

Visual Function in Mice : Long-term administration of 9-cis-retinyl acetate, a derivative, was shown to improve rod and cone visual functions in mice, suggesting its potential in treating age-related retinal dysfunction (Maeda et al., 2009).

Photoisomerization Mechanism Study : A study on the photoisomerization mechanism of all-trans-Retinyl Acetate to 9-cis-Retinyl Acetate provided insights into its potential application in treating hereditary diseases of the retina (Kochman et al., 2021).

Topical Delivery in Mouse Skin : Research on topical 9‐cis‐retinaldehyde for delivering 9‐cis‐retinoic acid in mouse skin indicated its lower biological activity compared to other forms, impacting its suitability for topical applications in humans (Didierjean et al., 1999).

Anticancer Activity in Nanoparticles : The encapsulation of 9-cis-retinoic acid in PEG-coated PLGA nanoparticles showed enhanced stability and effectiveness, indicating potential applications in antitumor therapy (Cosco et al., 2011).

Retinyl Ester Hydrolase Activity : The study of retinyl ester hydrolase activities in retinal pigment epithelium provided insights into the metabolism of retinyl esters, including 9-cis-retinyl stearate, essential for vision (Mata et al., 1998).

Chemoprevention and Differentiation Therapy : Retinoids like 9-cis-retinoic acid, derived from 9-cis-Retinyl Stearate, play a role in chemoprevention of cancers and differentiation therapy, highlighting their therapeutic potential in various forms of cancer (Hansen et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24-,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-VBGKRDRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858371 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cis-Retinyl Stearate | |

CAS RN |

79299-77-7 | |

| Record name | (9cis)-O~15~-Octadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)